molecular formula C19H26N2O B12427527 3-O-Methyl Estrone hydrazone-d5

3-O-Methyl Estrone hydrazone-d5

Cat. No.: B12427527
M. Wt: 303.5 g/mol
InChI Key: SOXXAISJFSZAOS-VYCBPXRYSA-N
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Description

3-O-Methyl Estrone Hydrazone-d5 (chemical formula: C₁₉H₂₁D₅N₂O) is a deuterated derivative of estrone, a natural estrogen hormone. The compound features five deuterium atoms at unspecified positions, enhancing its utility as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) for quantifying estrogenic compounds in complex matrices . The hydrazone functional group (-NH-N=CH-) in its structure improves stability and reactivity, facilitating derivatization protocols to enhance detection sensitivity. This compound is synthesized via selective methylation at the 3-hydroxy position of estrone, followed by hydrazone formation, ensuring specificity for analytical workflows .

Properties

Molecular Formula

C19H26N2O

Molecular Weight

303.5 g/mol

IUPAC Name

(E)-[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-ylidene]hydrazine

InChI

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1/i3D2,5D2,15D

InChI Key

SOXXAISJFSZAOS-VYCBPXRYSA-N

Isomeric SMILES

[2H][C@]12CC[C@]\3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC/C3=N\N)C

Canonical SMILES

CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-O-Methyl Estrone hydrazone-d5 involves the condensation of 3-O-Methyl Estrone with hydrazine in the presence of deuterium. The reaction typically occurs under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

3-O-Methyl Estrone hydrazone-d5 undergoes various chemical reactions, including:

Scientific Research Applications

3-O-Methyl Estrone hydrazone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-O-Methyl Estrone hydrazone-d5 involves its interaction with estrogen receptors. The compound binds to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-O-Methyl Estrone Hydrazone-d5 and related compounds:

Compound Molecular Formula Key Functional Groups Applications Key Properties
3-O-Methyl Estrone Hydrazone-d5 C₁₉H₂₁D₅N₂O 3-O-Methyl, Hydrazone, Deuterated Analytical internal standard for MS-based quantification of estrogens Enhanced isotopic stability, improved detection sensitivity
Estrone (E1) C₁₈H₂₂O₂ 3-Hydroxy, 17-Keto Endogenous estrogen; environmental pollutant Degradation rate: 28–58 µg/(L·min) in wastewater treatment systems
17β-Estradiol C₁₈H₂₄O₂ 3-Hydroxy, 17β-Hydroxy Pharmaceutical hormone therapy; environmental endocrine disruptor Higher estrogenic potency than estrone; slower degradation kinetics
3-O-Methyl Quercetin C₁₆H₁₂O₇ 3-O-Methyl, Flavonol Antioxidant, cytoprotective agent against oxidative stress Induces Nrf2, SOD, and catalase expression in cells
Kaempferol 3-O-Methyl Ether C₁₆H₁₂O₆ 3-O-Methyl, Flavonol Anti-cancer, anti-inflammatory Isolated from natural sources; modulates oxidative stress pathways

Metabolic and Analytical Comparisons

  • Deuterated vs. Non-Deuterated Analogs: The deuterium in 3-O-Methyl Estrone Hydrazone-d5 reduces metabolic interference in MS analysis, unlike non-deuterated estrone derivatives, which may undergo isotopic scrambling .
  • Hydrazone Functionalization: Compared to estrone 3-sulfate (a transport substrate with a Ki of 145 µM for scymnol sulfate inhibition), the hydrazone group in 3-O-Methyl Estrone Hydrazone-d5 enhances chemical stability and derivatization efficiency, making it preferable for analytical workflows .
  • Environmental Persistence : While estrone and 17β-estradiol are environmental pollutants with degradation rates of 28–58 µg/(L·min) in wastewater, 3-O-Methyl Estrone Hydrazone-d5 is synthetically stabilized for laboratory use, minimizing environmental release .

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